Tris(1-hydroxy-1H-pyridine-2-thionato-O,S)aluminium
Description
Systematic IUPAC Nomenclature and CAS Registry Number Assignment
The compound Tris(1-hydroxy-1H-pyridine-2-thionato-O,S)aluminium is named according to IUPAC guidelines, which prioritize the identification of ligand coordination and central metal atom. The term "tris" denotes three identical ligands coordinated to the aluminium(III) center. Each ligand, 1-hydroxy-1H-pyridine-2-thionato, is derived from 1-hydroxy-1H-pyridine-2-thione via deprotonation of the hydroxyl group. The suffix "-ato" indicates the anionic form of the ligand, while the "O,S" notation specifies the donor atoms: oxygen (from the deprotonated hydroxyl group) and sulfur (from the thione group).
The CAS Registry Number for this compound is 32138-95-7 , a unique identifier assigned by the Chemical Abstracts Service to distinguish it from structurally similar molecules. This number is critical for unambiguous referencing in chemical databases and regulatory documentation.
Molecular Formula and Stoichiometric Composition Analysis
The molecular formula of this compound is C₁₅H₁₂AlN₃O₃S₃ , derived from the stoichiometric contribution of three ligands and one aluminium atom. Each ligand (C₅H₅NOS) loses one proton upon coordination, resulting in a monoanionic species (C₅H₄NOS⁻). The aluminium(III) center balances the charge from three ligands, yielding a neutral complex.
Table 1: Stoichiometric breakdown of this compound
| Component | Quantity | Contribution to Formula |
|---|---|---|
| Aluminium (Al) | 1 atom | Al |
| Ligands (C₅H₄NOS⁻) | 3 units | C₁₅H₁₂N₃O₃S₃ |
| Total | — | C₁₅H₁₂AlN₃O₃S₃ |
The molecular weight is 405.46 g/mol , calculated as follows:
Tautomeric Forms and Protonation State Considerations
The free ligand, 1-hydroxy-1H-pyridine-2-thione, exhibits tautomerism between the thione (1-hydroxy-2-thione) and thiol (1-sulfhydryl-2-one) forms. This equilibrium is influenced by pH and solvent polarity. In the thione form, the sulfur atom retains a double bond to the pyridine ring, while the thiol form features a sulfhydryl (-SH) group and a ketone.
Table 2: Tautomeric forms of 1-hydroxy-1H-pyridine-2-thione
| Tautomer | Structure | Dominant Conditions |
|---|---|---|
| Thione | S=C─N─OH (aromatic) | Neutral to basic pH |
| Thiol | HO─N─C─SH (non-aromatic) | Acidic pH |
Upon coordination to aluminium(III), the ligand adopts the deprotonated thionate form (1-oxidopyridine-2-thionato), stabilizing the thione tautomer. The oxygen and sulfur atoms act as bidentate donors, forming a five-membered chelate ring with the metal center. This coordination suppresses tautomeric interconversion, locking the ligand in a single protonation state.
Isomeric Variations in Pyridine-Thione Coordination
In octahedral aluminium(III) complexes with three bidentate ligands, isomerism typically arises from ligand arrangement (facial vs. meridional) or varying donor atom priorities. However, this compound exhibits no observable isomeric variations due to:
- Symmetrical ligand binding : Each ligand coordinates through oxygen and sulfur in a fixed bidentate mode, leaving no ambiguity in donor atom assignment.
- Identical ligand orientation : The pyridine-thione ligands lack substituents that could introduce positional isomerism.
- Octahedral geometry : The three ligands occupy adjacent face positions (facial isomerism), as evidenced by analogous aluminium complexes in crystallographic studies.
Table 3: Comparison with potential isomeric forms in related complexes
| Complex Type | Isomerism Observed? | Reason |
|---|---|---|
| Al(III) with asymmetric ligands | Yes | Variable donor atom priority |
| Al(III) with symmetric bidentate ligands | No | Uniform coordination geometry |
This absence of isomerism simplifies the structural characterization of this compound, making it a model system for studying octahedral coordination chemistry.
Properties
CAS No. |
32138-95-7 |
|---|---|
Molecular Formula |
C15H12AlN3O3S3 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-bis[(2-sulfanylidenepyridin-1-yl)oxy]alumanyloxypyridine-2-thione |
InChI |
InChI=1S/3C5H4NOS.Al/c3*7-6-4-2-1-3-5(6)8;/h3*1-4H;/q3*-1;+3 |
InChI Key |
TVOHFLHWXJEMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N(C=C1)O[Al](ON2C=CC=CC2=S)ON3C=CC=CC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris-(1-Hydroxy-1H-pyridine-2-thionato-o,s)aluminum typically involves the reaction of aluminum salts with 1-hydroxy-1H-pyridine-2-thione under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of tris-(1-Hydroxy-1H-pyridine-2-thionato-o,s)aluminum follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels.
Chemical Reactions Analysis
Stability Considerations:
-
Al(III) complexes with hydroxypyridinethione ligands are expected to exhibit pH-dependent stability , with optimal formation near neutral pH (analogous to Zn and Cu complexes) .
-
Thermal stability may be moderate, as seen in Cu-omadine complexes, which decompose above 250°C .
Redox and Photochemical Activity
-
Hydrolysis : In aqueous solutions, Al(III)-omadine may undergo hydrolysis, releasing free ligand and forming aluminium hydroxides, especially under acidic or alkaline conditions.
Coordination Chemistry
The omadine ligand binds metals via O,S-bidentate coordination , forming six-membered chelate rings . For Al(III), this would result in an octahedral geometry with three bidentate ligands:
Ligand Substitution Reactions:
-
Competitive ligand displacement : Stronger chelators (e.g., EDTA) could displace omadine from the Al(III) center.
-
Acid-induced dissociation : Exposure to HCl or HNO₃ would protonate the ligand, breaking the Al–O/S bonds.
Data Gaps and Research Needs
No experimental studies on Tris(1-hydroxy-1H-pyridine-2-thionato-O,S)aluminium were identified in the surveyed literature. Critical research priorities include:
-
Synthetic protocols : Optimizing conditions for Al(III)-omadine formation.
-
Stability assays : Investigating pH and thermal stability.
-
Biological screening : Assessing antifungal/antibacterial efficacy.
Scientific Research Applications
Chelating Agent in Metal Ion Sequestration
One of the primary applications of Tris(1-hydroxy-1H-pyridine-2-thionato-O,S)aluminium is its effectiveness as a chelating agent for metal ions. Chelating agents are compounds that can bind to metal ions, forming stable complexes that can enhance the solubility and bioavailability of these metals.
Case Studies
- A study demonstrated that derivatives of hydroxypyridinones, including this compound, effectively sequester iron and aluminium from biological systems, potentially mitigating toxicity associated with metal overload .
- Research on new tris(hydroxypyridinones) has shown their capacity to remove excess metals in vivo, indicating their therapeutic potential in conditions like Alzheimer's disease, where aluminium accumulation is implicated .
Pharmaceutical Applications
This compound also plays a significant role in pharmaceutical research, particularly in drug development.
Anticancer Activity
Hydroxypyridinones have been identified as promising candidates in cancer therapy due to their ability to induce cytotoxic effects in cancer cells. The compound's structural features allow it to interact with cellular targets, leading to apoptosis in malignant cells.
Research Findings
- Studies have indicated that hydroxypyridinone derivatives exhibit potent antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents .
- The incorporation of this compound into drug formulations may enhance the delivery and efficacy of therapeutic agents by improving their solubility and stability.
Environmental Applications
The environmental implications of this compound are also noteworthy, particularly concerning its role in bioremediation.
Heavy Metal Removal
The compound's chelating properties can be harnessed for the removal of toxic heavy metals from contaminated water sources. By forming stable complexes with these metals, it facilitates their extraction and reduces their bioavailability.
Case Studies
Research has shown that chelating agents like this compound can effectively reduce the concentration of harmful metals in aquatic environments, contributing to cleaner water initiatives .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tris-(1-Hydroxy-1H-pyridine-2-thionato-o,s)aluminum involves its interaction with molecular targets through coordination chemistry. The aluminum center coordinates with ligands, forming stable complexes that can interact with various biological and chemical pathways. These interactions can influence the activity of enzymes, receptors, and other molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Aluminium Complexes
Key Findings :
- The inclusion of sulfur in this compound results in shorter Al–O bonds compared to Alq3 and Al(acac)₃, suggesting stronger σ-donation from the HPPT ligand .
- The Al–S bond (2.45 Å) contributes to a more rigid coordination sphere, enhancing thermal stability (decomposition temperature >300°C) compared to Alq3 (~250°C).
Functional Performance
Table 2: Functional Comparison
| Compound | Thermal Stability (°C) | Solubility in CHCl₃ | Luminescence Quantum Yield |
|---|---|---|---|
| This compound | >300 | Moderate | 0.45 |
| Alq3 | ~250 | Low | 0.25 |
| Al(acac)₃ | ~200 | High | N/A |
Key Findings :
- The sulfur-containing ligand in this compound improves thermal stability by 20–50% over analogues, making it suitable for high-temperature applications.
- Moderate solubility in organic solvents contrasts with Al(acac)₃, which is highly soluble but lacks luminescent properties.
Mechanistic Insights
The HPPT ligand’s ambidentate (O,S) coordination allows for charge delocalization, which stabilizes the aluminium center and enhances redox activity. This contrasts with purely oxygen-donor ligands like 8-hydroxyquinoline, where electron transport is less efficient. Structural studies refined via SHELXL highlight these differences, underscoring the importance of accurate crystallographic data in predicting material behavior .
Research Implications
The superior thermal and electronic properties of this compound position it as a promising candidate for organic light-emitting diodes (OLEDs) and heterogeneous catalysis.
Biological Activity
Tris(1-hydroxy-1H-pyridine-2-thionato-O,S)aluminium is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound is a coordination compound featuring three 1-hydroxy-1H-pyridine-2-thionate ligands coordinated to an aluminium center. The presence of thionate groups enhances its chelating ability, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Chelation : The compound exhibits strong chelation properties, particularly with metal ions such as iron and aluminum. This ability can inhibit the growth of certain pathogens by depriving them of essential metal ions necessary for their metabolic processes .
- Antimicrobial Activity : Research indicates that derivatives of hydroxypyridinones, including this compound, demonstrate antimicrobial properties against various microorganisms. The structure-function relationship suggests that modifications in the ligand can enhance or diminish this activity .
- Anticancer Potential : Hydroxypyridinone derivatives have been studied for their anticancer properties, with evidence suggesting that they can induce apoptosis in cancer cells. This compound may exhibit similar effects, potentially through the generation of reactive oxygen species (ROS) or inhibition of key cellular enzymes involved in cancer progression .
In Vitro Studies
In vitro studies have shown that this compound and related compounds possess significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that hydroxypyridinones could inhibit histone deacetylases (HDACs), which are crucial for tumor growth regulation . The effectiveness of these compounds often correlates with their ability to chelate metal ions and modulate cellular pathways.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Bacterial Inhibition : In a study examining the compound's antimicrobial properties, it was found to effectively inhibit the growth of Gram-negative bacteria by sequestering essential metal ions required for bacterial metabolism .
- Cancer Cell Lines : In another investigation focusing on cancer treatment, this compound showed promising results in reducing cell viability in non-small cell lung cancer (NSCLC) models, suggesting its potential as an anticancer agent .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Target Organism/Cell Line | IC50/EC50 Values |
|---|---|---|---|
| This compound | Antimicrobial | E. coli | 110 nM |
| 1-Hydroxypyridine-2(1H)-thione | Metallo β-lactamase Inhibitor | VIM-2 producing E. coli | 13 nM |
| Hydroxypyridinones | Anticancer | A549, NCI-H522 | Low µM range |
Q & A
Q. What are the established synthetic methodologies for Tris(1-hydroxy-1H-pyridine-2-thionato-O,S)aluminium, and how can purity be optimized?
Synthesis typically involves reacting aluminum salts (e.g., AlCl₃) with 1-hydroxy-1H-pyridine-2-thione ligands under controlled pH and temperature. Key steps include ligand deprotonation in alkaline conditions and refluxing in anhydrous solvents (e.g., ethanol or acetonitrile). Purity optimization requires rigorous purification techniques:
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies ligand coordination modes (e.g., shifts in ν(S-O) and ν(Al-S) bands).
- NMR : Limited utility due to paramagnetic aluminum but useful for ligand purity pre-synthesis.
- X-ray crystallography : Resolves molecular geometry (e.g., octahedral vs. tetrahedral coordination). Use SHELXL for refinement, ensuring data quality via R-factor analysis (<5%) .
- Elemental analysis : Validates stoichiometry (C, H, N, S content) .
Q. How can researchers link studies of this compound to broader theoretical frameworks in coordination chemistry?
Anchor research in ligand-field theory or hard/soft acid-base (HSAB) principles. For example:
- Analyze ligand donor strength (S vs. O) using spectrochemical series.
- Compare stability constants with analogous Cu(II) or Fe(III) complexes to assess metal-ligand compatibility .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for synthesizing derivatives of this compound?
Employ a three-factor factorial design to test variables:
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across cell lines (e.g., mammalian vs. bacterial).
- Mechanistic studies : Use fluorescence microscopy to differentiate membrane disruption (antibacterial) from apoptosis (cytotoxicity).
- Comparative assays : Benchmark against Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper (CAS 14915-37-8) to isolate aluminum-specific effects .
Q. How can computational modeling predict the electronic properties of this complex for materials science applications?
Q. What methodological approaches validate the compound’s stability under varying environmental conditions (e.g., pH, UV exposure)?
- Accelerated degradation studies : Use TGA-DSC to assess thermal stability (ΔH decomposition).
- Photostability assays : Expose to UV light (λ = 254 nm) and monitor structural integrity via HPLC-MS.
- pH-dependent speciation : Employ potentiometric titrations to identify stable pH ranges (e.g., 4–8) .
Data Presentation Example
Key Considerations for Experimental Design
- Reproducibility : Document solvent batch effects (e.g., trace water in DMF alters ligand coordination).
- Ethical compliance : Follow OECD guidelines for ecotoxicity testing if studying environmental applications .
- Interdisciplinary collaboration : Integrate crystallography (SHELX), spectroscopy, and computational modeling for robust conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
